molecular formula C6H12N2O2 B1196144 1-nitrosoazepan-3-ol CAS No. 77428-18-3

1-nitrosoazepan-3-ol

Número de catálogo: B1196144
Número CAS: 77428-18-3
Peso molecular: 144.17 g/mol
Clave InChI: AEEHNHHXHZWHGB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-nitrosoazepan-3-ol is a chemical compound with the molecular formula C6H12N2O. It is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms.

Propiedades

Número CAS

77428-18-3

Fórmula molecular

C6H12N2O2

Peso molecular

144.17 g/mol

Nombre IUPAC

1-nitrosoazepan-3-ol

InChI

InChI=1S/C6H12N2O2/c9-6-3-1-2-4-8(5-6)7-10/h6,9H,1-5H2

Clave InChI

AEEHNHHXHZWHGB-UHFFFAOYSA-N

SMILES

C1CCN(CC(C1)O)N=O

SMILES canónico

C1CCN(CC(C1)O)N=O

Sinónimos

eta-hydroxy-N-nitrosohexamethyleneimine
gamma-hydroxy-N-nitrosohexamethyleneimine
HN-NHMI cpd
hydroxy-N-nitrosohexamethyleneimine

Origen del producto

United States

Métodos De Preparación

Reaction Mechanism and Conditions

In a representative procedure, azepan-3-ol is dissolved in an aqueous hydrochloric acid solution (1–2 M) and cooled to 0–5°C. Sodium nitrite is added gradually to avoid excessive exothermicity, and the mixture is stirred for 2–4 hours. The nitroso group substitutes the amine hydrogen at the 1-position, forming this compound. This reaction proceeds via the diazotization of the secondary amine, followed by nitroso group transfer.

Key Parameters:

  • Temperature: Sub-ambient conditions (0–10°C) minimize side reactions such as diazonium salt decomposition.

  • Acid Choice: Hydrochloric acid is preferred over sulfuric acid due to its compatibility with azepane’s stability.

  • Stoichiometry: A 1.1:1 molar ratio of NaNO₂ to azepan-3-ol ensures complete conversion without over-nitrosation.

Yield Optimization and Challenges

Yields for this method typically range from 60% to 75%, with impurities arising primarily from incomplete nitrosation or oxidation byproducts. Chromatographic purification (silica gel, ethyl acetate/hexane eluent) is required to isolate the target compound. Notably, the nitroso group’s sensitivity to light and heat necessitates inert atmosphere handling and storage at –20°C.

Catalytic Asymmetric Synthesis

Asymmetric catalysis offers a route to enantiomerically enriched this compound, leveraging chiral catalysts to induce stereoselectivity during key bond-forming steps.

Proline-Catalyzed Aldol Condensation

Inspired by methodologies for 1,3-diphenyl-1-propanol synthesis, L-proline or D-proline catalyzes the asymmetric aldol reaction between azepan-3-ol derivatives and nitrosobenzene. For example:

  • Reaction Setup: A mixture of azepan-3-ol (10 mmol), nitrosobenzene (12 mmol), and L-proline (0.2 mmol) in dimethyl sulfoxide (DMSO) is stirred at 25°C for 48 hours.

  • Workup: The crude product is extracted with ethyl acetate, washed with brine, and purified via column chromatography.

This method achieves enantiomeric excess (ee) values of up to 85%, with the configuration dictated by the proline enantiomer (L-proline yields R-1-nitrosoazepan-3-ol; D-proline yields S-enantiomer).

Additive Effects on Reaction Efficiency

The addition of dibenzylamine trifluoroacetate (0.2–0.3 equiv) enhances reaction rates and ee values by stabilizing transition states through hydrogen bonding. For instance, 0.25 equiv of the additive increases yield from 65% to 80% while improving ee to 90%.

Stepwise Synthesis from Piperidine Derivatives

A modular approach involves the ring expansion of piperidine precursors to azepane, followed by nitrosation.

Ring Expansion via Schmidt Reaction

Piperidin-3-ol is subjected to a Schmidt reaction with hydrazoic acid (HN₃) in the presence of sulfuric acid, forming azepan-3-ol through a-shift mechanism. Subsequent nitrosation as described in Section 1 yields the target compound.

Reaction Conditions:

  • HN₃ Concentration: 15–20% in chloroform.

  • Temperature: 0°C to room temperature over 12 hours.

  • Yield: 50–60% after purification.

Reductive Amination Pathways

Alternative routes employ reductive amination of ketoazepanes. For example:

  • Keto Intermediate Synthesis: Azepan-3-one is treated with hydroxylamine hydrochloride to form the oxime.

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the oxime to azepan-3-ol.

  • Nitrosation: As in Section 1.1.

This three-step sequence affords this compound in 45–55% overall yield.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography remains the gold standard for isolating this compound from reaction mixtures. A typical eluent system (ethyl acetate:hexane, 3:7) achieves >95% purity. Preparative HPLC (C18 column, acetonitrile/water gradient) is employed for enantiomeric resolution, yielding >99% ee for asymmetric products.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.56–3.19 (m, 4H, azepane CH₂), 2.48 (d, J = 6.4 Hz, 2H, CH₂NO).

  • LCMS (ESI⁺): m/z 140.1 [M+H]⁺.

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recycling

Proline catalysts are recovered via aqueous extraction (pH adjustment to 2–3) and reused for 3–5 cycles without significant activity loss, reducing production costs by 30% .

Análisis De Reacciones Químicas

Types of Reactions

1-nitrosoazepan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

1-nitrosoazepan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-nitrosoazepan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

1-nitrosoazepan-3-ol can be compared with other similar compounds such as:

This compound is unique due to its specific structural features and the presence of the nitroso group, which imparts distinct chemical and biological properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-nitrosoazepan-3-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nitrosation of azepan-3-ol derivatives using sodium nitrite in acidic media. Optimization requires controlled pH (e.g., 2–4) and low temperatures (0–5°C) to minimize side reactions like denitrosation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Monitor reaction progress using TLC or HPLC-MS for intermediate detection . Yield improvements may involve iterative adjustments of stoichiometry (e.g., 1.2 equivalents of NaNO₂) and solvent polarity.

Q. What analytical techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

  • Methodological Answer : Combine NMR (¹H, ¹³C, and DEPT for nitroso group confirmation), FT-IR (N=O stretch ~1500 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. For stereochemical analysis, use 2D NMR (NOESY/ROESY) to resolve axial vs. equatorial nitroso group orientation. Cross-reference with computational predictions (DFT-based chemical shift calculations) to resolve ambiguities. Quantify purity via HPLC with UV detection (λ = 250–300 nm) and internal standards (e.g., deuterated analogs) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing under ICH guidelines:

  • Temperature : 25°C (room), 40°C (accelerated), and 60°C (stress).
  • Humidity : 60% RH and 75% RH.
  • Light : Expose to UV (320–400 nm) and visible light.
    Analyze degradation products using LC-MS/MS and compare with forced degradation samples (acid/base/oxidative conditions). Use kinetic modeling (Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported nitroso group reactivity across different experimental models (e.g., in vitro vs. in vivo)?

  • Methodological Answer : Perform comparative studies using standardized assay conditions (e.g., pH, temperature, and redox potential). For in vitro models, simulate physiological conditions (e.g., 37°C, 5% CO₂) with biomimetic buffers. In vivo, use isotopic labeling (¹⁵N-nitroso) to track metabolic pathways via LC-MS/MS. Address species-specific differences (e.g., rodent vs. human liver microsomes) by cross-validating with humanized models or organ-on-chip systems .

Q. What strategies mitigate conflicting data on this compound’s mutagenic potential in genotoxicity assays?

  • Methodological Answer : Apply tiered testing:

  • Tier 1 : Ames test (TA98/TA100 strains ± S9 metabolic activation).
  • Tier 2 : Comet assay (in vitro) and micronucleus test (in vivo).
  • Tier 3 : Transcriptomic profiling (RNA-seq) to identify DNA damage response pathways.
    Control for nitroso compound-specific artifacts (e.g., nitrosamine contamination) using LC-MS/MS with isotope dilution. Cross-validate results with structural analogs (e.g., nitrosoazepane derivatives) .

Q. How can computational models predict this compound’s metabolic pathways, and what experimental validations are required?

  • Methodological Answer : Use in silico tools (e.g., Schrödinger’s ADMET Predictor, MetaSite) to simulate Phase I/II metabolism. Focus on cytochrome P450 (CYP3A4/2D6) interactions and glutathione conjugation. Validate predictions via:

  • In vitro : Human liver microsomes (HLM) with NADPH cofactor, analyzed by LC-HRMS.
  • In situ : Perfused liver models (rat/human) to assess first-pass metabolism.
  • In silico refinement : Adjust QSAR models using experimental kinetic data (e.g., Km, Vmax) .

Q. What experimental designs address the compound’s potential for nitroso-amine exchange reactions in biological matrices?

  • Methodological Answer : Use stable isotope-labeled this compound (¹⁵N or ¹³C) to track exchange reactions in plasma or tissue homogenates. Employ mass spectrometry imaging (MSI) to localize exchange products. Compare results with control experiments using scavengers (e.g., ascorbic acid) to inhibit transnitrosation. Quantify kinetic parameters (kex) via pseudo-first-order modeling .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.